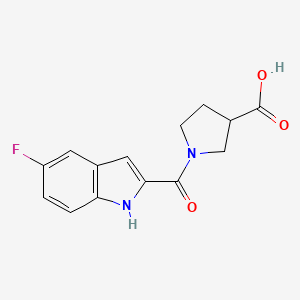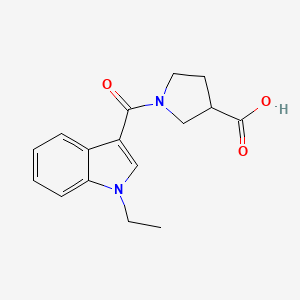
1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Indole Formation: The starting material, 5-fluoroindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Carbonylation: The indole undergoes carbonylation to introduce the carboxylic acid group at the 2-position.
Pyrrolidine Formation: The pyrrolidine ring is formed through cyclization reactions, often involving reagents like diethylamine or other suitable amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, strong bases, or nucleophiles.
Major Products Formed:
Oxidation: Various oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound, potentially leading to different functional groups.
Substitution: Substituted indole derivatives with different substituents at various positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as enzyme inhibition and receptor binding.
Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(2-carbonyl)pyrrolidine-3-carboxylic acid
1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-2-carboxylic acid
1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-4-carboxylic acid
Uniqueness: 1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-fluoro-1H-indole-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-10-1-2-11-9(5-10)6-12(16-11)13(18)17-4-3-8(7-17)14(19)20/h1-2,5-6,8,16H,3-4,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCFSECMZDVPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid](/img/structure/B6664568.png)
![2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664572.png)
![2-[4-[Cyclopropyl-[(3-nitrophenyl)methyl]carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664573.png)
![2-[3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664577.png)
![2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664579.png)
![3-[2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664583.png)
![2-[3-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664584.png)
![2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664603.png)
![3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664610.png)
![2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664630.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)

![1-[4-(Furan-2-ylmethylsulfamoyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B6664654.png)
![2-[(2-Chloro-5-phenylbenzoyl)amino]-4-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B6664659.png)
